5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a naphthalene moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Naphthalen-1-yloxymethyl Group: This step involves the reaction of the oxadiazole intermediate with a naphthalen-1-yloxymethyl halide in the presence of a base.
Introduction of the 3-Nitrophenyl Group: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application:
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: Its electronic properties can influence the performance of devices by affecting charge transport and light emission processes.
Comparison with Similar Compounds
Similar Compounds
5-(Naphthalen-1-yloxymethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may affect its reactivity and applications.
5-(Naphthalen-1-yloxymethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position, potentially altering its chemical behavior and properties.
Uniqueness
5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitro group, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-22(24)15-8-3-7-14(11-15)19-20-18(26-21-19)12-25-17-10-4-6-13-5-1-2-9-16(13)17/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEDPDZXCFTJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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